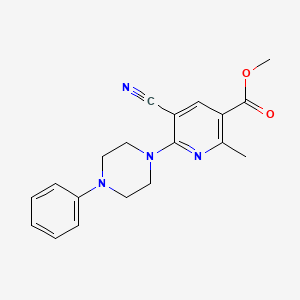

![molecular formula C15H28N2O6 B2530638 (2S,3R)-3-[(2-甲基丙烷-2-基)氧基]-2-[[2-[(2-甲基丙烷-2-基)氧羰基氨基]乙酰]氨基]丁酸 CAS No. 2375249-17-3](/img/structure/B2530638.png)

(2S,3R)-3-[(2-甲基丙烷-2-基)氧基]-2-[[2-[(2-甲基丙烷-2-基)氧羰基氨基]乙酰]氨基]丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

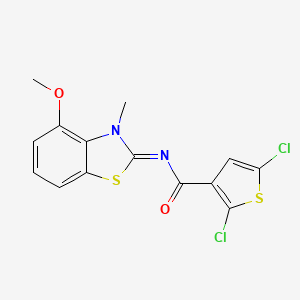

The compound is a complex amino acid derivative that appears to be related to the field of medicinal chemistry, particularly in the context of protease inhibitors and mimetics for enzyme inhibitors. The structure suggests that it is a chiral molecule with multiple functional groups that could be relevant for biological activity.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation, which is a method that could potentially be adapted for the synthesis of our target compound . Another related synthesis is that of a dipeptide mimetic, which was developed using regioselective functionalization, a technique that might be applicable for the synthesis of the compound . Additionally, the synthesis of an unusual amino acid by aldol condensation, involving the creation of multiple chiral centers, could provide insights into the synthesis of the complex chiral centers present in our target compound .

Molecular Structure Analysis

The molecular structure of the compound likely contains multiple stereocenters, as indicated by the (2S,3R) nomenclature, which suggests specific three-dimensional orientations of the substituents around the chiral carbons. The presence of tert-butoxycarbonyl (Boc) groups and acetyl groups indicates that the compound has protected amino functionalities and ester linkages, which are common in peptide mimetics and intermediates in medicinal chemistry .

Chemical Reactions Analysis

The compound's functional groups suggest that it could participate in a variety of chemical reactions. The Boc groups are typically used as protecting groups for amines and can be removed under acidic conditions. The acetyl groups may be involved in nucleophilic acyl substitution reactions. The presence of an ester could also imply susceptibility to hydrolysis under both acidic and basic conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not provided, we can infer that the molecule's chiral centers would result in optical activity, which could be analyzed using techniques such as polarimetry. The presence of ester and amide functionalities suggests that the compound would have specific solubility characteristics in organic solvents versus water, and the molecule's overall polarity would influence its chromatographic behavior and solubility profile .

Relevant Case Studies

Although no direct case studies of the compound were provided, the synthesis methods and structural analyses of related compounds offer valuable insights. For example, the synthesis of HIV protease inhibitors and interleukin-1beta converting enzyme inhibitors demonstrates the relevance of such compounds in therapeutic applications, and the methodologies used in these syntheses could be adapted for the compound . The structural confirmation of a new amino acid produced by Neocosmospora vasinfecta also highlights the importance of stereochemistry in the biological activity of such molecules .

科学研究应用

合成化学应用

在合成化学中,该化合物被用于开发新的合成方法。例如,Trifunović 等人(2010 年)的一项研究展示了使用三组分、一锅反应(涉及四乙基铵碳酸氢盐、1,3-二溴丙烷和伯胺)对 N-取代 1,3-恶唑烷-2-酮进行高效且简单的合成,展示了该化合物在创建手性产物(如 (2S)-2-(2-氧代-1,3-恶唑烷-3-基)丙酸)中的作用 Trifunović 等人,2010 年。

微生物学和生化研究

微生物学研究探索了类似化合物在微生物代谢中的作用。Rimbault 等人(1993 年)分析了极端嗜热依赖硫的厌氧古菌培养物中的有机酸,确定了各种有机酸的形成,包括 2-甲基丙酸,该酸与所讨论的化合物具有结构基序 Rimbault 等人,1993 年。

生化合成

在生化合成中,该化合物用作合成生物重要分子的前体。Lammens 等人(2011 年)描述了由谷氨酸和谷氨酰胺合成生物基琥二腈,强调了结构相关化合物在开发生产生物基 1,4-二氨基丁烷新途径中的重要性 Lammens 等人,2011 年。

属性

IUPAC Name |

(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVOKXCIQWXFIN-KOLCDFICSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

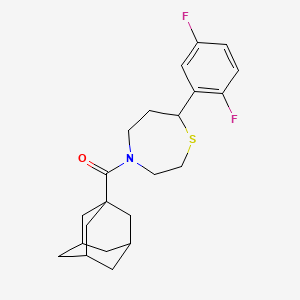

![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)

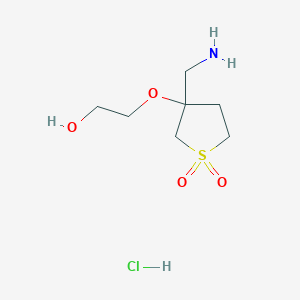

![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

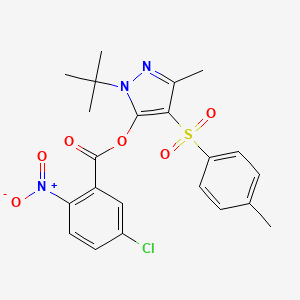

![4-isobutyl-N-isopropyl-1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2530563.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)

![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)

![{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B2530569.png)

![3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2530572.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2530573.png)

![2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530578.png)